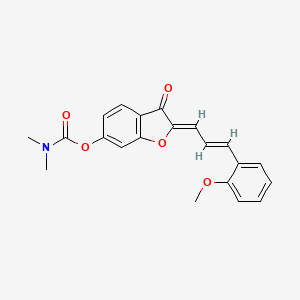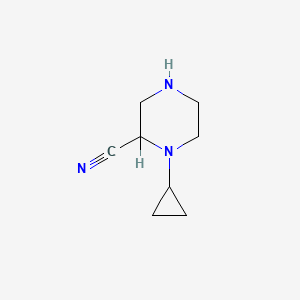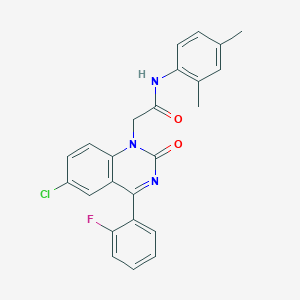
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly known as 5-Me-MAP or 5-Methyl-MAP and belongs to the class of psychoactive substances known as designer drugs. In
Mécanisme D'action
The exact mechanism of action of ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors. This results in the modulation of serotonin signaling, which is involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine can induce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration. It has also been found to alter sensory perception, mood, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine for lab experiments is its high affinity for serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, its psychoactive effects can also pose a limitation, as they may interfere with the interpretation of results.
Orientations Futures
There are several potential future directions for the study of ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine. These include:
1. Further investigation of its therapeutic potential for the treatment of psychiatric disorders.
2. Exploration of its effects on other neurotransmitter systems, such as dopamine and norepinephrine.
3. Development of more selective agonists or antagonists for specific serotonin receptor subtypes.
4. Investigation of its potential as a tool for studying the neural basis of consciousness and altered states of consciousness.
5. Examination of its potential as a treatment for addiction and substance abuse disorders.
Conclusion:
In conclusion, ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high affinity for serotonin receptors makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, its psychoactive effects can also pose a limitation, as they may interfere with the interpretation of results. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine is a complex process that involves several steps. The starting material for the synthesis is 3-acetyl-5-methylpyridine, which is converted to 3-(5-methylpyridin-3-yl)propan-1-ol through a Grignard reaction. The resulting alcohol is then subjected to a reductive amination reaction with methylamine to yield the final product, ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine.
Applications De Recherche Scientifique
((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit strong affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This makes it a potential candidate for the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
(2R)-2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(5-11)3-10-4-9(2)6-12-7-10/h4,6-8H,3,5,11H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWXKYDXAHHAH-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2985474.png)
![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2985475.png)



![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2985485.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2985487.png)
![ethyl 4-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2985488.png)
![N-[6-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2985490.png)
![N~2~-[3-(dimethylamino)propyl]-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2985491.png)
![2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide](/img/structure/B2985492.png)
